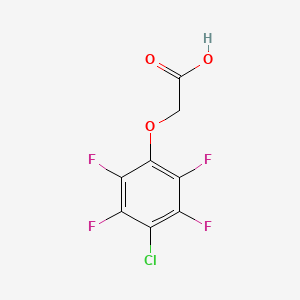

![molecular formula C12H19NO4 B2737527 3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2248389-38-8](/img/structure/B2737527.png)

3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

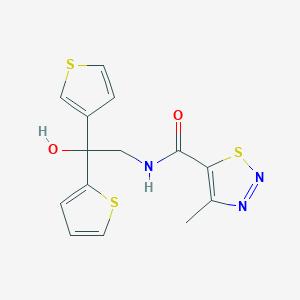

3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Odor Detection and Sensory Analysis

Research on homologous carboxylic acids, including compounds structurally related to "(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid," has explored their role in odor detection and sensory analysis. Studies have investigated the detection probabilities for mixtures versus their unmixed components, showing how carbon-chain length affects odor summation with other carboxylic acids and unrelated compounds (Miyazawa et al., 2009).

Environmental Exposure and Biomarker Analysis

Environmental research has identified various carboxylic acids as potential biomarkers for exposure to specific plasticizers and environmental pollutants. For example, the study of the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights how its metabolites in urine can indicate environmental exposure levels (Silva et al., 2013).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics of antibiotics and other drugs offer insights into how structural analogs of "(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid" are metabolized and eliminated from the body. This research is crucial for understanding drug efficacy and safety profiles, as seen in studies on apalcillin and cefazedone (Busch et al., 1982); (Züllich & Sack, 1979).

Pathophysiological Implications

The retention of specific carboxylic acids in patients with chronic renal failure or after kidney transplantation has been studied to understand their impact on physiological processes. Such research elucidates the potential for these compounds to serve as markers for tubular dysfunction or to play a role in the uraemic syndrome (Costigan et al., 1996).

Toxicology and Safety Assessment

Toxicological studies have evaluated the safety and potential health risks associated with exposure to various carboxylic acids and their derivatives. These studies provide critical information for regulatory bodies and healthcare providers about the safe use of chemicals and drugs (Engel, 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "3-aminocyclohex-2-en-1-one", "Di-tert-butyl dicarbonate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and ethyl acetate to form the tert-butyl carbamate", "Addition of 2-methylpropan-2-ol to the tert-butyl carbamate in the presence of hydrochloric acid to form the protected amine", "Formation of the bicyclic ring system by heating the protected amine with 3-aminocyclohex-2-en-1-one in the presence of sodium hydroxide to form the bicyclic intermediate", "Hydrolysis of the tert-butyl carbamate with hydrochloric acid to remove the protecting group and form the carboxylic acid group", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Drying and concentration of the organic layer to obtain the final product" ] } | |

Numéro CAS |

2248389-38-8 |

Formule moléculaire |

C12H19NO4 |

Poids moléculaire |

241.28 g/mol |

Nom IUPAC |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |

Clé InChI |

RSDWKMNMYQDLJN-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2737450.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)

methanone](/img/structure/B2737464.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)

![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)

![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)